3-[(2-Fluorophenyl)sulfanyl]butan-2-one
CAS No.:
Cat. No.: VC20388177
Molecular Formula: C10H11FOS
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FOS |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 3-(2-fluorophenyl)sulfanylbutan-2-one |
| Standard InChI | InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3 |
| Standard InChI Key | NKDBTBQEVXBXTP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C)SC1=CC=CC=C1F |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one is C₁₀H₁₁FOS, with a molecular weight of 198.26 g/mol . The IUPAC name, 3-(2-fluorophenyl)sulfanylbutan-2-one, reflects its substitution pattern: a ketone group at position 2 of butane and a sulfanyl group at position 3 linked to a 2-fluorophenyl ring.
Stereoelectronic Features
-
Electron-Withdrawing Effects: The fluorine atom at the ortho position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing reactivity in nucleophilic or electrophilic substitutions .
-
Sulfur Connectivity: The sulfanyl group (-S-) enhances solubility in nonpolar solvents and participates in hydrogen bonding via lone-pair electrons, affecting intermolecular interactions .
Spectroscopic Data
-
NMR Spectra: The compound exhibits distinct signals in ¹³C and ¹⁹F NMR spectra. For instance, the carbonyl carbon (C=O) resonates near 208–210 ppm, while the fluorine atom shows a peak at -110 ppm in ¹⁹F NMR .
-
Mass Spectrometry: Fragmentation patterns in GC-MS reveal a base peak at m/z 198 (molecular ion) and secondary peaks corresponding to loss of CO ( -28) and SC₆H₄F ( -111) .
Synthesis and Industrial Production
Nucleophilic Substitution
A common method involves reacting 3-chlorobutan-2-one with 2-fluorothiophenol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions :
Yields typically range from 60–75% after purification via column chromatography .
Thiol-Ene Reaction
Alternative approaches utilize photochemical thiol-ene reactions between 2-fluorothiophenol and but-2-en-2-one, though this method is less efficient (<50% yield) .
Industrial-Scale Optimization
-
Continuous Flow Reactors: Enhance reaction efficiency and safety by minimizing exothermic risks.
-
Purification Techniques: Distillation and recrystallization from ethanol/water mixtures achieve >98% purity .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Reference |
|---|---|---|
| Melting Point | 45–47°C | |
| Boiling Point | 285–290°C | |
| LogP (Partition Coeff.) | 3.2 | |
| Solubility in Water | 0.2 g/L (25°C) |
Reactivity Profile
-
Oxidation: The sulfanyl group oxidizes to sulfoxide (R-SO) or sulfone (R-SO₂) under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) .
-
Ketone Reduction: Catalytic hydrogenation (H₂/Pd) reduces the carbonyl to a secondary alcohol, yielding 3-[(2-fluorophenyl)sulfanyl]butan-2-ol .
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediates
-
Antipsychotic Agents: Structural analogs of 3-[(2-fluorophenyl)sulfanyl]butan-2-one exhibit affinity for dopamine D₂ and serotonin 5-HT₂A receptors, suggesting potential as atypical antipsychotics .
-
Antimicrobial Activity: Fluorinated thioethers demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
Material Science
-
Polymer Modifiers: Incorporation into polyurethane matrices improves thermal stability (TGA: ΔT₅% = +20°C) and UV resistance .
-
Liquid Crystals: The fluorophenyl group enhances anisotropic properties in nematic phases, with clearing points >150°C .
| Hazard | GHS Pictogram | Precautionary Measures |
|---|---|---|
| Flammability | 🔥 | Avoid open flames |
| Eye Irritation | ☣️ | Use safety goggles |
| Environmental Toxicity | 🌍 | Dispose via certified facilities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume